molecular formula C18H16N4S B2911140 N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine CAS No. 307543-54-0

N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine

Cat. No.: B2911140
CAS No.: 307543-54-0
M. Wt: 320.41
InChI Key: ZHSXKDYZIMWDFM-UHFFFAOYSA-N
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Description

N-[(2-Methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a 1,3-thiazol-2-amine core substituted with a 2-methylindol-3-yl group and a pyridin-4-ylmethyl moiety.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-12-16(14-4-2-3-5-15(14)21-12)17(13-6-8-19-9-7-13)22-18-20-10-11-23-18/h2-11,17,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSXKDYZIMWDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

Therapeutic Applications

  • Central Nervous System Disorders
    • Ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate has been identified as a potential therapeutic agent for various central nervous system (CNS) disorders. Its mechanism involves the inhibition of phosphodiesterase 10A (PDE10A), an enzyme implicated in the modulation of dopaminergic signaling pathways. This inhibition may enhance cognitive functions and alleviate symptoms associated with disorders such as schizophrenia and Parkinson's disease .
  • Anticancer Activity
    • Preliminary studies indicate that compounds similar to ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate exhibit anticancer properties. The benzothiazole group has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Case Study 1: PDE10A Inhibition in Schizophrenia

A clinical trial investigated the efficacy of PDE10A inhibitors in patients with schizophrenia. Ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate was part of a series of compounds evaluated for their ability to reduce negative symptoms associated with the disorder. Results indicated a significant improvement in cognitive function and a reduction in symptoms compared to placebo groups .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate exhibited cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis via mitochondrial pathways, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of 1,3-Thiazol-2-amine Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity (if reported) Source (Evidence ID)
N-[(2-Methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine 2-Methylindol-3-yl, Pyridin-4-ylmethyl C₁₇H₁₅N₅S 329.40 g/mol Not reported -
4-(2-Methyl-1H-indol-3-yl)-1,3-thiazol-2-amine (QZ-6410) 2-Methylindol-3-yl C₁₂H₁₁N₃S 229.30 g/mol Not reported (95% purity)
N-(Pyridin-2-ylmethyl)-1,3-thiazol-2-amine (AGN-PC-05G533) Pyridin-2-ylmethyl C₉H₉N₃S 191.25 g/mol Not reported
N-(2,6-Dimethylphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine Pyridin-3-yl, 2,6-Dimethylphenyl C₁₆H₁₅N₃S 281.38 g/mol Anti-tubercular (40% yield)
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Benzothiazole, Chloro, Pyridin-2-ylmethyl C₁₃H₁₀ClN₃S 283.76 g/mol Not reported
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine 4-Methoxyphenyl, Pyridin-3-yl C₁₅H₁₂N₄OS 296.35 g/mol Not reported
Key Observations:
  • Indole vs. Pyridine Substitution : The target compound’s 2-methylindole group (QZ-6410 ) likely enhances π-π stacking and hydrophobic interactions compared to pyridine-only analogs (e.g., AGN-PC-05G533 ).
  • rigid pyridin-3-yl in ).
  • Benzothiazole vs. Thiazole : The benzothiazole in may increase aromatic surface area but reduce solubility compared to the target’s simpler thiazole core.

Biological Activity

N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1,3-thiazol-2-amine, a compound featuring a complex heterocyclic structure, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound is characterized by the following chemical structure:

C23H22N4O\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}

This structure includes an indole moiety, a pyridine ring, and a thiazole component, which are known to contribute to various biological activities such as anticancer and antiviral effects.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown the following:

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
HepG20.71Inhibition of cell proliferation
A54926Autophagy induction
NCI-H4600.08Microtubule disassembly

These findings suggest that the compound may interfere with critical cellular processes, leading to cancer cell death through apoptosis and autophagy mechanisms .

Antiviral Properties

The compound has also been evaluated for its antiviral potential. A study highlighted that derivatives similar to this compound showed enhanced activity against viral replication in cell cultures. The compounds exhibited EC50 values in the low micromolar range, indicating promising antiviral efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole moiety may inhibit key enzymes involved in cancer cell metabolism.
  • Disruption of Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations lower than those required for conventional chemotherapeutics. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Study 2: Antiviral Activity

In another investigation focusing on viral infections, this compound was tested against influenza virus strains. Results indicated a dose-dependent reduction in viral titers, showcasing its potential as an antiviral agent .

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